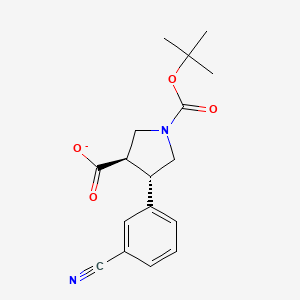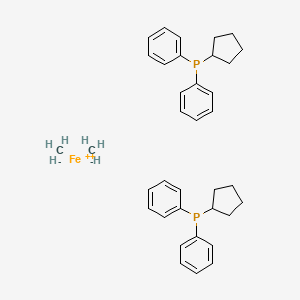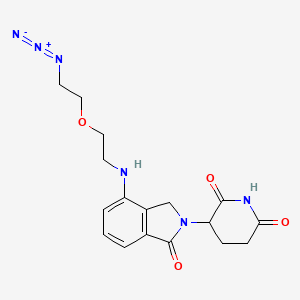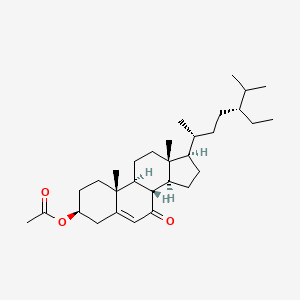
E3 Ligase Ligand-linker Conjugate 21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 21: is a synthetic compound designed for use in proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system . The conjugate is particularly significant in the field of targeted protein degradation, offering a novel approach to drug discovery and therapeutic interventions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 21 involves multiple steps, starting with the preparation of the E3 ligase ligand, followed by the attachment of a linker. The ligand is typically based on thalidomide, which is modified to enhance its binding affinity to the E3 ligase cereblon. The linker, often a polyethylene glycol (PEG) unit, is then attached to the ligand through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process includes rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and composition .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the ligand or linker to enhance binding affinity.
Substitution: Substitution reactions are used to introduce functional groups that improve the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include modified ligands and linkers with enhanced binding properties and stability. These products are crucial for the compound’s effectiveness in targeted protein degradation .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 21 is used to study the mechanisms of protein degradation and to develop new methods for synthesizing PROTACs. It serves as a model compound for designing more efficient and selective protein degraders .
Biology: In biological research, the compound is employed to investigate the role of E3 ligases in cellular processes and to identify potential therapeutic targets. It helps in understanding the ubiquitin-proteasome system and its implications in various diseases .
Medicine: In medicine, this compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting specific proteins for degradation, the compound offers a novel approach to therapy .
Industry: In the pharmaceutical industry, the compound is used in drug discovery and development. It aids in the identification of new drug candidates and the optimization of existing therapies.
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 21 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include various proteins involved in cellular signaling and homeostasis. The pathways involved in this process are part of the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular function .
Comparación Con Compuestos Similares
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 21, these compounds also target the cereblon E3 ligase but may differ in their linker composition and binding affinity.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds target the VHL E3 ligase and are used in similar applications as this compound.
MDM2 Ligand-linker Conjugates: Targeting the MDM2 E3 ligase, these compounds are employed in cancer research and therapy.
Uniqueness: this compound is unique due to its specific design for targeting cereblon, a well-characterized E3 ligase. Its optimized linker and ligand composition enhance its binding affinity and specificity, making it a valuable tool in targeted protein degradation .
Propiedades
Fórmula molecular |
C26H33N5O5 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |
Clave InChI |
CHUGGCNSASYLHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)
![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)


![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)


